Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H25N3O3. This compound is known for its unique structure, which includes an azetidine ring and a pyrrolidinone moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include bases, acids, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a similar azetidine ring but lacks the pyrrolidinone moiety, making it less complex.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is a precursor in the synthesis of the target compound and lacks the methylamino group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3O3 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)15-7-9(8-15)16-6-5-10(14-4)11(16)17/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
HPJNPBJVZPQLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.